2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c28-21(14-16-11-12-19-20(13-16)31-15-30-19)26-25-27-22(17-7-3-1-4-8-17)24(32-25)23(29)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUOJKLAFBAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved by cyclization of catechol with formaldehyde.
Synthesis of the thiazole ring: This involves the reaction of a suitable thioamide with an α-haloketone.
Coupling of the benzodioxole and thiazole rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Structural Diversity :
- The target compound distinguishes itself with a thiazole ring substituted by benzoyl and phenyl groups, a rarity among analogues like K-1 to K-22 (benzylthio substituents) or 4p–4u (aryl/alkyl 2-oxoacetamides) .
- Compounds such as ASN90 and LSN3316612 () incorporate heterocyclic cores (e.g., thiadiazole) linked to piperazine or pyridyl groups, highlighting divergent pharmacological targets .
Synthetic Routes :
- The target compound employs HATU/DIPEA coupling, a modern peptide synthesis method, contrasting with K-1 to K-22 , which use classic acid chloride intermediates .
- 4p–4u utilize silver-catalyzed decarboxylative acylation, a method optimized for α-ketoamide formation .
C26 and SW-C165 () demonstrate the role of brominated substituents in antimicrobial targeting, a feature absent in the target compound .
Yield and Purity :
- The target compound’s 50% yield is moderate compared to K-1 to K-22 (up to 90%) .
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values indicate its potency compared to standard chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Standard Drug IC50 (Doxorubicin) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanism of action involves the inhibition of EGFR (Epidermal Growth Factor Receptor), leading to apoptosis as evidenced by annexin V-FITC assays and cell cycle analysis. The compound also modulates proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 , suggesting a multifaceted approach to inducing cell death in tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity . Preliminary screenings have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibiotics, particularly in combating resistant strains .
Case Studies
A notable case study involved the synthesis and biological evaluation of various derivatives of this compound, exploring modifications to enhance its efficacy. The results indicated that certain substitutions on the thiazole ring significantly improved both anticancer and antimicrobial activities.
Example Case Study Findings:
- Modification A : Increased cytotoxicity against MCF7 by 50% compared to the parent compound.
- Modification B : Enhanced antibacterial activity against E. coli, reducing MIC by half.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
